molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6

4-Hydroxyatomoxetine

Cat. No.: B019935
CAS No.: 435293-66-6
M. Wt: 271.35 g/mol
InChI Key: PPXQPRLGNSJNJM-QGZVFWFLSA-N
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Description

4-Hydroxyatomoxetine is a major active metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). This compound is formed through the hydroxylation of atomoxetine and has been found to have significant pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyatomoxetine involves the hydroxylation of atomoxetine. This reaction is primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6). The hydroxylation occurs at the aromatic ring of atomoxetine, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar pathway, utilizing CYP2D6 for the hydroxylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then isolated and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyatomoxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

4-Hydroxyatomoxetine exerts its effects primarily through the inhibition of the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing neurotransmission. Additionally, this compound has been found to interact with opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .

Comparison with Similar Compounds

Comparison: this compound is unique in its dual action as a norepinephrine reuptake inhibitor and its interaction with opioid receptors. This dual activity distinguishes it from other metabolites like N-Desmethylatomoxetine, which primarily acts on the norepinephrine transporter .

Properties

IUPAC Name

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195869
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435293-66-6
Record name 4-Hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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